
2-Methoxypyridine-3-boronic acid
Overview
Description
2-Methoxypyridine-3-boronic acid (CAS: 163105-90-6) is a heterocyclic boronic acid derivative with the molecular formula C₆H₈BNO₃ and a molecular weight of 152.94 g/mol. It features a pyridine ring substituted with a methoxy group (-OCH₃) at position 2 and a boronic acid (-B(OH)₂) group at position 2. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Directed Ortho-Metalation-Boronation Strategy
Reaction Mechanism and General Procedure
The directed ortho-metalation (DoM) approach leverages the methoxy group’s directing effects to selectively functionalize the pyridine ring at the 3-position. In a representative procedure , 3-methoxypyridine undergoes deprotonation at −70°C using lithium diisopropylamide (LDA), followed by quenching with triisopropyl borate (B(Oi-Pr)₃). The sequence generates a boronate intermediate, which is hydrolyzed under acidic conditions to yield 2-methoxypyridine-3-boronic acid.
Key Steps :
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Deprotonation : LDA coordinates with the methoxy group’s oxygen, abstracting the proton at the adjacent 3-position to form a stabilized aryl lithium species.
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Boronation : The aryl lithium intermediate reacts with B(Oi-Pr)₃, transferring the boron group to the aromatic ring.
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Hydrolysis : Acidic workup (e.g., HCl) cleaves the boronate ester, yielding the free boronic acid.
Optimization and Yield Data
A case study from patent CN110015987B reports a 66% isolated yield after column chromatography. Critical parameters include:
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Temperature : Strict control at −70°C prevents side reactions.
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Stoichiometry : A 1.3:1 molar ratio of B(Oi-Pr)₃ to 3-methoxypyridine ensures complete boronation.
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Quenching Protocol : Gradual addition of water minimizes boronic acid decomposition.
Table 1: Directed Metalation-Boronation Conditions
Parameter | Optimal Value | Deviation Impact |
---|---|---|
Temperature | −70°C | >−60°C: Reduced regioselectivity |
LDA Equivalents | 1.3 | <1.1: Incomplete deprotonation |
Reaction Time | 2 hours | Prolonged: Boronate ester hydrolysis |
Transition Metal-Catalyzed Cross-Coupling Approaches
Component | Quantity | Role |
---|---|---|
3-Bromo-2-methoxy-pyridine | 1.21 mmol | Electrophilic partner |
B₂Pin₂ | 1.21 mmol | Boron source |
PdCl₂(dppf) | 10 mol% | Catalyst |
KOAc | 2.42 mmol | Base (neutralizes HBr) |
Yield | 81.4% | After 45 min at 100°C |
Challenges and Adaptations
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Substrate Availability : Brominated pyridines are less accessible than their parent heterocycles, increasing costs.
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Catalyst Cost : Pd-based catalysts necessitate efficient recycling to justify industrial use.
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Byproducts : Pinacol ester hydrolysis requires careful pH control to avoid boroxine formation.
Comparative Analysis of Synthetic Routes
Yield and Scalability
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DoM Route : Higher scalability due to readily available 3-methoxypyridine and triisopropyl borate . However, cryogenic conditions (−70°C) complicate large-scale operations.
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Suzuki-Miyaura : Superior yields (81.4% vs. 66% ) but dependent on brominated precursors, which may require multi-step synthesis.
Chemical Reactions Analysis
2-Methoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and other boron-containing compounds.
Reduction: Boranes and other reduced boron compounds.
Substitution: Various biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
Synthetic Chemistry
Overview : 2-Methoxypyridine-3-boronic acid serves as a crucial building block in the synthesis of organic molecules, particularly in pharmaceutical development. Its boronic acid functionality allows for the formation of carbon-carbon bonds through cross-coupling reactions.
Key Applications :
- Pharmaceuticals : It is employed in the synthesis of various drug candidates, enhancing the efficiency of drug discovery processes.
- Agrochemicals : The compound is also utilized in developing agrochemicals, contributing to agricultural productivity.
Catalysis
Overview : In catalysis, this compound acts as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Key Benefits :
- Enhanced Selectivity : The compound improves reaction selectivity and efficiency, making it invaluable in synthetic pathways.
- Diverse Reaction Conditions : It can be used under various conditions, accommodating a wide range of substrates.
Bioconjugation
Overview : The boronic acid group enables selective binding to diols, making this compound useful in bioconjugation techniques.
Applications :
- Drug Delivery Systems : It facilitates targeted delivery of therapeutics by forming stable complexes with biomolecules.
- Therapeutic Development : The compound's ability to bind selectively aids in developing novel therapeutic agents.
Material Science
Overview : In material science, this compound is used to create advanced materials such as sensors and polymers.
Key Features :
- Stability with Substrates : Its ability to form stable complexes enhances the performance of materials.
- Innovative Applications : Research is ongoing into its use in developing smart materials that respond to environmental changes.
Analytical Chemistry
Overview : this compound is utilized in analytical methods for detecting and quantifying biomolecules.
Applications :
- Biochemical Assays : It provides reliable tools for researchers studying biomolecular interactions.
- Quantification Techniques : The compound enhances the sensitivity and specificity of detection methods.
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Pharmaceutical Development
- A study demonstrated the use of this compound in synthesizing a novel anti-cancer drug candidate. The compound's ability to facilitate carbon-carbon bond formation was critical in creating complex molecular structures necessary for therapeutic efficacy.
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Catalytic Efficiency
- Research highlighted its role as a ligand in a palladium-catalyzed reaction that achieved over 90% yield with high selectivity for desired products. This efficiency showcases its potential for industrial applications where cost-effectiveness and yield are paramount.
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Bioconjugation Techniques
- A recent study explored its application in targeted drug delivery systems where the boronic acid moiety enabled selective binding to cancer cell markers. This approach significantly improved the therapeutic index of the drug while minimizing systemic toxicity.
Mechanism of Action
The mechanism of action of 2-Methoxypyridine-3-boronic acid primarily involves its role as a boronic acid in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The methoxy group on the pyridine ring can also participate in various chemical transformations, enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Methoxypyridine-4-boronic Acid
The positional isomer 2-methoxypyridine-4-boronic acid (CAS: 762262-09-9) differs only in the placement of the boronic acid group (position 4 instead of 3). Computational studies suggest that the 4-boronic acid isomer exhibits a lower similarity score (0.78) compared to the 3-boronic acid derivative . For example, coupling reactions with 4,6-dichloropyrimidine show distinct regioselectivity compared to the 3-boronic acid analog .
Substituent Variants: Halogen and Alkoxy Derivatives
6-Fluoro- and 6-Chloro-2-methoxypyridine-3-boronic Acid
- 6-Fluoro derivative (II) : Dipole moment = 1.19 Debye; ΔEg = 5.23 eV.
- 6-Chloro derivative (III): Dipole moment = 1.25 Debye; ΔEg = 5.12 eV. The electron-withdrawing fluorine and chlorine substituents at position 6 increase polarity and reduce the HOMO-LUMO gap compared to the parent compound (ΔEg = 5.35 eV for I). These modifications enhance hyperpolarizability (β), making them more suitable for nonlinear optical materials .
2-Chloro-4-Methoxypyridine-3-boronic Acid (CAS: 1072946-19-0)
This derivative introduces a chlorine atom at position 2 and a methoxy group at position 3.
2-Methoxy-5-trifluoromethylpyridine-3-boronic Acid (CAS: 1072946-55-4)
The trifluoromethyl (-CF₃) group at position 5 significantly lowers the pKa of the boronic acid, enhancing its reactivity in acidic conditions. Its higher molecular weight (220.94 g/mol) and strong electron-withdrawing nature make it useful in synthesizing fluorinated pharmaceuticals .
Alkoxy-Substituted Analogs
- (2-Ethoxypyridin-3-yl)boronic acid (Similarity: 0.97): Replacing methoxy with ethoxy (-OCH₂CH₃) increases hydrophobicity and steric bulk, which may reduce aqueous solubility but improve membrane permeability in drug candidates .
Biological Activity
2-Methoxypyridine-3-boronic acid (CAS No. 163105-90-6) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Molecular Structure : The molecular formula of this compound is C₆H₈BNO₃, with a molecular weight of 152.94 g/mol. It features a pyridine ring substituted with a methoxy group and a boronic acid functional group, which contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₆H₈BNO₃ |
Molecular Weight | 152.94 g/mol |
Boiling Point | Not available |
Log P (octanol-water) | -1.23 |
H-bond Donors | 2 |
H-bond Acceptors | 4 |
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antibacterial Effects : Studies have indicated that derivatives of pyridine boronic acids possess significant antibacterial properties against resistant strains of bacteria, including those harboring the erm gene, which is associated with antibiotic resistance .
- Antioxidant Activity : Boronic acids are known for their antioxidant properties. Research has shown that related compounds can scavenge free radicals effectively, contributing to their therapeutic potential .
- Enzyme Inhibition : This compound has been studied for its ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The boronic acid moiety can form reversible covalent bonds with diols and amino groups in biomolecules, influencing enzyme activity and protein interactions .
- Antibacterial Mechanism : The compound's antibacterial action is likely due to its ability to interfere with bacterial cell wall synthesis or function through the inhibition of specific enzymes critical for bacterial survival .
- Antioxidant Mechanism : Its antioxidant capability may stem from the ability to donate electrons or hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage .
Case Studies
- Antibacterial Activity Against Resistant Strains : A study highlighted the effectiveness of this compound derivatives against Streptococcus pneumoniae and Streptococcus pyogenes, demonstrating four times more potency than other tested compounds .
- Cytotoxicity in Cancer Cells : Research indicated that related boronic compounds exhibited significant cytotoxic effects on cancer cell lines such as MCF-7, with IC₅₀ values indicating potent activity against these cells while sparing healthy cell lines .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing and purifying 2-Methoxypyridine-3-boronic acid with high yield and purity?
- Methodology :
- Synthesis : Utilize Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates coupling with halogenated aromatic partners. Derivatives such as pinacol esters (e.g., this compound pinacol ester) can improve stability during synthesis .
- Purification : Recrystallization from polar aprotic solvents (e.g., THF/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients) is recommended. Purity >95% is achievable via high-performance liquid chromatography (HPLC) .
Q. What safety precautions are critical when handling this compound?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation .
- Hazard Mitigation : The compound is classified under R36/37/38 (irritating to eyes, respiratory system, and skin). Immediate rinsing with water for 15+ minutes is required upon exposure .
Q. What are the optimal storage conditions to ensure compound stability?
- Storage Guidelines :
- Store in airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent boronic acid dehydration or hydrolysis. Some suppliers recommend room temperature (RT) for short-term storage if the compound is stabilized (e.g., as a pinacol ester) . Contradictory evidence exists, so stability studies under specific conditions (e.g., moisture content, purity) are advised .
Advanced Research Questions
Q. How do computational methods (DFT/HF) predict the electronic properties of this compound and its derivatives?
- Computational Workflow :
- Models : Use Gaussian 09W with B3LYP/6-311++G(d,p) for density functional theory (DFT) or Hartree-Fock (HF) for ground-state geometry optimization. Key parameters include:
- HOMO-LUMO gap : 4.5–5.0 eV (indicative of reactivity in charge-transfer applications).
- Hyperpolarizability (β) : 1.25–1.29 Debye dipole moments for halogenated derivatives, suggesting nonlinear optical potential .
- Validation : Compare computed bond lengths (e.g., B–O: ~1.36 Å) and angles with crystallographic data to validate accuracy .
Q. How can NMR spectral data resolve structural ambiguities in substituted derivatives?
- Analytical Strategy :
- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. For example, the methoxy group at C2 deshields adjacent protons (C3-H: δ ~8.2 ppm).
- Cross-Validation : Compare experimental shifts with DFT-predicted values (B3LYP/6-311++G(d,p)) to confirm regiochemistry in 6-substituted derivatives (e.g., fluoro vs. chloro) .
Q. How does the HOMO-LUMO energy gap influence reactivity in cross-coupling reactions?
- Reactivity Insights :
- A narrower HOMO-LUMO gap (~4.5 eV) enhances electron donation/acceptance, improving catalytic turnover in Suzuki couplings.
- Experimental Design : Pair with electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) to exploit charge-transfer interactions. Monitor reaction kinetics via UV-Vis spectroscopy .
Q. How can contradictions between experimental and computational structural data be resolved?
- Resolution Framework :
- Case Study : Discrepancies in bond lengths (e.g., computed B–C vs. X-ray) may arise from solvent effects or crystal packing. Use implicit solvent models (e.g., PCM) in DFT to refine predictions.
- Statistical Analysis : Apply root-mean-square deviation (RMSD) metrics to quantify agreement between computed and experimental geometries .
Q. What strategies enhance the use of this compound in molecular sensing applications?
- Sensing Applications :
- Diol Recognition : Exploit boronic acid-diol esterification for glucose detection. Optimize pH (8.0–9.0) to balance boronate formation and compound stability.
- Fluorescence Quenching : Functionalize with fluorophores (e.g., anthracene) to create turn-off sensors for catecholamines. Validate via Stern-Volmer plots .
Q. How do substituents at the 6-position modulate hyperpolarizability and dipole moments?
- Structure-Property Relationships :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase dipole moments (1.19–1.29 Debye) and hyperpolarizability (β) due to enhanced charge asymmetry.
- Torsional Analysis : Rotate the methoxy group (0–180°) to identify conformers with maximal β values for optoelectronic materials .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLYUXUHWBCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376383 | |
Record name | 2-Methoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163105-90-6 | |
Record name | 2-Methoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxypyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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